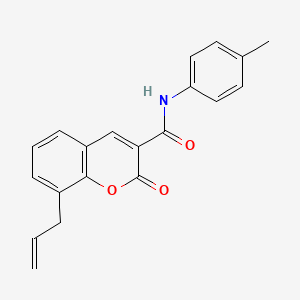

N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Beschreibung

N-(4-Methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted with an allyl (prop-2-en-1-yl) group at position 8 and a 4-methylphenyl carboxamide moiety at position 3. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties, which are heavily influenced by substituent patterns . While direct synthetic details for this compound are absent in the provided evidence, analogous compounds (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide) are synthesized via condensation of coumarin-3-carboxylic acid derivatives with appropriate amines .

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-3-5-14-6-4-7-15-12-17(20(23)24-18(14)15)19(22)21-16-10-8-13(2)9-11-16/h3-4,6-12H,1,5H2,2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVKAEJBSYZPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.

Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with 4-methylphenylamine under suitable conditions, often involving coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and high-throughput screening can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for hydroxylation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Hydroxylated chromene derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that chromene derivatives, including N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide, exhibit anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through various mechanisms:

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast cancer | Induction of apoptosis and inhibition of cell cycle | |

| Colorectal cancer | Inhibition of angiogenesis | |

| Lung cancer | Modulation of signaling pathways |

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, leading to reduced inflammation in tissue models:

| Inflammatory Condition | Effect Observed | Reference |

|---|---|---|

| Rheumatoid arthritis | Decreased levels of TNF-alpha and IL-6 | |

| Inflammatory bowel disease | Suppression of COX-2 expression |

These results indicate its potential use in managing chronic inflammatory conditions.

Antimicrobial Properties

N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has shown significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

This antimicrobial activity suggests potential applications in treating bacterial infections and developing new antibiotics .

Case Study 1: Anticancer Activity in Breast Cancer Models

A study conducted on breast cancer cell lines demonstrated that N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The compound was tested at various concentrations, showing dose-dependent effects on cell viability.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of rheumatoid arthritis, treatment with this compound resulted in a marked reduction in joint swelling and inflammatory markers compared to control groups. This study supports its potential as a therapeutic agent for chronic inflammatory diseases.

Wirkmechanismus

The mechanism of action of N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chromene core can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The prop-2-en-1-yl and carboxamide groups may enhance binding affinity and specificity, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Phenyl Ring Substituents

- 4-Methylphenyl (target compound) : The methyl group is electron-donating, increasing lipophilicity compared to polar substituents like methoxy or nitro. This may improve membrane permeability but reduce solubility in aqueous media.

- This compound was synthesized and characterized via NMR and IR but lacks reported bioactivity data .

- 4-Fluorophenyl () : The electron-withdrawing fluoro group reduces electron density, which might alter binding affinity to targets like angiotensin II receptors (see ) .

- 4-Nitrophenyl () : The nitro group is strongly electron-withdrawing, likely decreasing bioavailability due to reduced solubility but increasing reactivity in electrophilic interactions .

Coumarin Core Substituents

- Similar allyl-substituted compounds (e.g., in ) showed antihypertensive activity, suggesting a possible role in receptor modulation .

- 8-Methoxy () : Methoxy groups enhance solubility via polarity but may reduce membrane penetration. For example, N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide () has a molecular weight of 354.35 g/mol and a ChemSpider ID, though bioactivity is unspecified .

Pharmacological Potential

While direct data for the target compound are lacking, highlights that allyl-substituted thiazolimines exhibit antihypertensive effects via angiotensin II receptor antagonism. This suggests that the allyl group in coumarin derivatives may similarly enhance receptor binding . Conversely, methoxy or bromo substituents () might prioritize solubility or stability over potency.

Data Table: Structural and Functional Comparison

*Calculated based on molecular formulas.

Biologische Aktivität

Overview

N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. Chromenes are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article explores the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a chromene core with a carboxamide functional group and a prop-2-en-1-yl side chain. Its molecular formula is C18H17NO3, and it exhibits characteristics typical of chromene derivatives, such as fluorescence and potential for interaction with various biological targets.

Anticancer Activity

Research indicates that N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Key Findings:

- Cell Line Studies: The compound demonstrated IC50 values in the low micromolar range against MCF-7 cells, indicating potent antiproliferative effects.

- Mechanism of Action: Studies suggest that it disrupts microtubule dynamics, similar to established chemotherapeutics like paclitaxel, thereby inhibiting cancer cell division .

Anti-inflammatory Effects

N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has also been evaluated for its anti-inflammatory properties. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Insights:

- Enzyme Inhibition: The compound showed significant inhibition of COX-2 and LOX enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

- In Vivo Studies: Animal models demonstrated reduced inflammation markers following treatment with this compound .

Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on the effects of N-(4-methylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide on MCF-7 breast cancer cells revealed:

- IC50 Value: 15 µM after 48 hours of exposure.

- Apoptotic Effects: Flow cytometry analysis indicated an increase in early apoptotic cells compared to control groups.

Study 2: Anti-inflammatory Activity

In a separate investigation focusing on its anti-inflammatory potential:

- Model Used: Carrageenan-induced paw edema in rats.

- Results: The compound significantly reduced paw swelling by approximately 40% compared to untreated controls.

Research Findings Summary Table

| Activity Type | Model/Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Induction of apoptosis and microtubule disruption |

| Anti-inflammatory | Rat model (edema) | Not specified | Inhibition of COX and LOX enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.